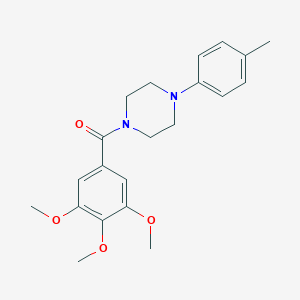

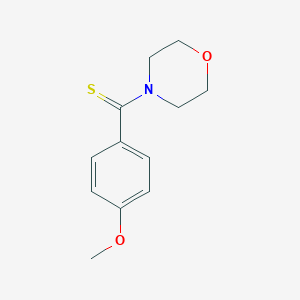

(4-Methoxyphenyl)-morpholin-4-ylmethanethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is a chemical compound with the molecular formula C12H15NO2S . It has gained significant interest in the scientific community due to its potential applications in various fields of research and industry.

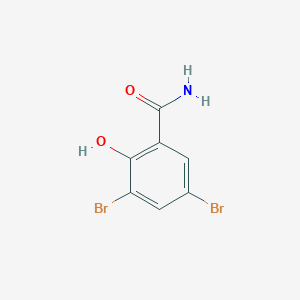

Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is represented by the formula C12H15NO2S . For a more detailed analysis of its structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis

The molecular weight of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is 237.32 g/mol. More detailed physical and chemical properties may be found in databases like PubChem .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

The compound is utilized in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a potential bioactive compound in the unique preparation of triazole derivatives through Michael addition reactions . These reactions are significant for their green metrics and atom-efficient synthetic protocols, providing access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound, such as triazole derivatives, are known to produce a variety of biological effects due to their structural characteristics that facilitate binding with target molecules . This makes them important candidates for the development of new medications and therapeutic agents.

Corrosion Inhibition

4-Methoxyphenyl acrylate derivatives, which are structurally related to the compound , have been studied for their effectiveness as corrosion inhibitors. They show promise in protecting metals like copper from corrosion in various industrial applications.

Liquid Crystal Technology

The compound’s derivatives are also explored in the field of liquid crystal technology. Their structural properties are advantageous for the development of materials with specific light-emitting or modulating capabilities, which are crucial in display technologies.

Photoluminescent Materials

In the synthesis of photoluminescent materials, derivatives of this compound are used to create 1,2-dihydrophosphinines via cycloaddition reactions. These materials have potential applications in creating advanced lighting and display technologies .

Heterocyclic Chemistry

The compound is pivotal in heterocyclic chemistry, where it contributes to the synthesis of nitrogen-containing heterocycles. These heterocycles are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .

Bioactive Compound Synthesis

It is involved in the synthesis of bioactive compounds, particularly in the preparation of β-azolyl ketones. These compounds are efficient components in fungicide, bactericide, and herbicide formulations, contributing to agricultural chemistry .

Advanced Drug Design

Lastly, the compound’s derivatives are integral in advanced drug design, especially in the creation of triazole-containing drugs. These drugs benefit from the metabolic and thermal stability of the triazole unit, which is essential for developing long-lasting and effective pharmaceuticals .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methoxyphenyl)-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBWKVNOLDBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30981151 |

Source

|

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)-morpholin-4-ylmethanethione | |

CAS RN |

6392-01-4 |

Source

|

| Record name | NSC58869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)